1-cyclobutyl-1H-pyrazole-5-carboxylic acid

Kinase Inhibition Anti-inflammatory SAR

1-Cyclobutyl-1H-pyrazole-5-carboxylic acid with unique N1-cyclobutyl pharmacophore for p38 MAPK inhibitor SAR (53 nM IC50 in close analogs). The C5-COOH regioisomer enables distinct derivatization vs 3-COOH analogs. Cyclobutyl rigidity improves metabolic stability over N1-methyl or N1-phenyl alternatives. Ideal for kinase inhibitor and pesticide lead optimization. ≥98% purity.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1556315-61-7
Cat. No. B2515003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-1H-pyrazole-5-carboxylic acid
CAS1556315-61-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CC(C1)N2C(=CC=N2)C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12)
InChIKeyHJLBZKCWCUMXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-1H-Pyrazole-5-Carboxylic Acid (1556315-61-7): A Pyrazole Carboxylic Acid Building Block


1-Cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS 1556315-61-7) is a heterocyclic building block belonging to the pyrazole carboxylic acid class. It features a pyrazole core substituted with a cyclobutyl group at the N1 position and a carboxylic acid group at the C5 position [1]. This structural motif is frequently employed in medicinal and agricultural chemistry as a versatile scaffold for the synthesis of biologically active molecules, including kinase inhibitors and pesticides [2]. The compound is typically supplied as a solid with a standard purity of ≥98% .

1-Cyclobutyl-1H-Pyrazole-5-Carboxylic Acid (1556315-61-7): Why Substitution with Regioisomers or Other Analogs is Not a Straightforward Alternative


Although many pyrazole carboxylic acid derivatives share a common core, their regioisomers (e.g., 3-carboxylic acid vs. 5-carboxylic acid analogs) and analogs with different N1 substituents cannot be used interchangeably. The position of the carboxylic acid group directly dictates the synthetic routes available for further derivatization [1]. More critically, the specific N1-cyclobutyl substitution is a key pharmacophoric element in many bioactive series, as it confers a unique combination of lipophilicity, conformational rigidity, and steric bulk that influences target binding and metabolic stability . Substituting with an N1-methyl, -phenyl, or -H analog would result in a different biological profile and would not be a suitable replacement in SAR studies or lead optimization .

1-Cyclobutyl-1H-Pyrazole-5-Carboxylic Acid (1556315-61-7): Quantitative Differentiation Evidence vs. Analogs


Enhanced p38 MAPK Inhibition Compared to Other 5-Carboxylic Acid Derivatives

The N1-cyclobutyl group enhances potency against p38 MAPK compared to other pyrazole-5-carboxylic acid derivatives. In a cell-free assay, a closely related analog (5-cyclobutyl-1H-pyrazole-3-carboxylic acid) demonstrated an IC50 of 53 nM . By comparison, 1-phenyl-1H-pyrazole-5-carboxylic acid, a common scaffold analog, typically exhibits significantly lower potency in p38 MAPK assays .

Kinase Inhibition Anti-inflammatory SAR

Unique Conformational Rigidity and Metabolic Stability Profile

The cyclobutyl group imparts a unique conformational constraint that is not achievable with more flexible alkyl chains like methyl or ethyl. This rigidity is associated with enhanced metabolic stability compared to acyclic N1-alkyl pyrazoles . Specifically, compounds with an N1-cyclobutyl substituent are generally more resistant to enzymatic degradation than their N1-methyl or N1-ethyl counterparts .

Drug Design Metabolic Stability Physicochemical Properties

Documented Purity and Analytical Characterization for Reliable Research Use

This compound is available from multiple vendors with a standard purity of 98% or higher, as confirmed by HPLC, NMR, and/or GC analysis . This level of characterization ensures batch-to-batch consistency, which is essential for reproducible SAR studies and biological assays .

Quality Control Analytical Chemistry Reproducibility

Established Use in the Synthesis of Kinase Inhibitors and Pesticides

This compound is a key intermediate in the synthesis of novel kinase inhibitors and pesticides . Specifically, 1-cyclobutyl-1H-pyrazole-5-carboxylic acid is utilized in the preparation of 1-alkyl- and 1-aryl-5-pyrazolecarboxylic acid derivatives, which are valuable in both pharmaceutical and agricultural sectors [1].

Medicinal Chemistry Agricultural Chemistry Synthetic Intermediates

1-Cyclobutyl-1H-Pyrazole-5-Carboxylic Acid (1556315-61-7): Optimal Use Cases Based on Evidence


Structure-Activity Relationship (SAR) Studies for p38 MAPK Inhibitors

Utilize this building block as a starting material for synthesizing a series of analogs to explore the impact of N1-substituents on p38 MAPK inhibition. The cyclobutyl group provides a baseline for nanomolar potency (53 nM IC50 for a close analog), allowing for comparisons with other cycloalkyl or aryl groups .

Medicinal Chemistry Campaigns Requiring Improved Metabolic Stability

Incorporate this scaffold into lead compounds where metabolic soft spots are identified near the N1-position. The cyclobutyl group's inherent rigidity and resistance to enzymatic degradation offer a potential advantage over more flexible alkyl chains, potentially improving pharmacokinetic properties .

Synthesis of Novel Agrochemicals (Insecticides or Fungicides)

Employ 1-cyclobutyl-1H-pyrazole-5-carboxylic acid as an intermediate in the synthesis of new pesticides, leveraging the pyrazole-5-carboxylic acid core's known activity in this field . The cyclobutyl group may contribute to the compound's physicochemical properties and target interaction in agricultural settings [1].

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